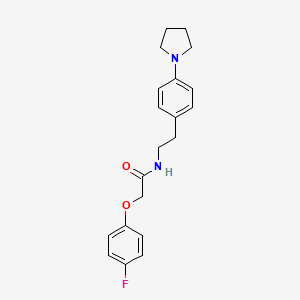

2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Description

2-(4-Fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic acetamide derivative characterized by a fluorophenoxy group at position 2 and a phenethylamine moiety substituted with pyrrolidine at the para position of the phenyl ring.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c21-17-5-9-19(10-6-17)25-15-20(24)22-12-11-16-3-7-18(8-4-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABDTZCBILRZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

Coupling with Pyrrolidinyl Phenethylamine: The intermediate is then coupled with 4-(pyrrolidin-1-yl)phenethylamine under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Formation of the Acetamide:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity, while the pyrrolidinyl and acetamide groups contribute to the overall pharmacokinetic properties. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Fluorophenoxy vs. Methoxyphenoxy Derivatives

- 2-(2-Methoxyphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)Phenyl]Acetamide (): Replacing the 4-fluorophenoxy group with a 2-methoxyphenoxy group reduces electronegativity but increases steric bulk.

- 2-(4-Chloro-3,5-Dimethylphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)Phenyl]Acetamide (): Chlorine and methyl groups increase hydrophobicity and steric hindrance, which may enhance membrane permeability but reduce solubility .

Heterocyclic Modifications

Variations in the Amine Substituents

Pyrrolidine vs. Morpholine/Piperidine

- 2-(4-((3-Morpholinopropylamino)Methyl)Phenyl)-N-(3-Morpholinopropyl)Acetamide (): Morpholine, with its oxygen atom, increases hydrophilicity and hydrogen-bonding capacity compared to pyrrolidine. This may improve solubility but reduce blood-brain barrier penetration .

Phenethylamine vs. Benzylamine Scaffolds

Molecular Weight and Physicochemical Properties

Key Research Findings and Implications

Electron-Withdrawing Groups : Fluorine and sulfonyl groups improve metabolic stability but may reduce oral bioavailability due to increased polarity .

Amine Substitutions : Pyrrolidine-based compounds exhibit superior CNS penetration compared to morpholine/piperidine derivatives, as seen in HIV-1 CXCR4 inhibitors () .

Heterocyclic Additions: Thieno-pyrimidine derivatives () show enhanced anticancer activity in vitro, suggesting structural complexity correlates with target selectivity .

Biological Activity

2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide, with the chemical formula CHFNO and CAS number 952993-41-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Weight: 342.4 g/mol

- Molecular Structure: The compound features a fluorophenoxy group and a pyrrolidinyl phenethyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticonvulsant properties and potential as a therapeutic agent in neurological disorders.

Anticonvulsant Activity

Research indicates that the incorporation of fluorine in compounds enhances their anticonvulsant activity. For instance, studies on related compounds have shown that fluorinated analogs exhibit increased metabolic stability and better distribution to the central nervous system (CNS) due to enhanced lipophilicity .

Table 1: Anticonvulsant Activity of Fluorinated Compounds

| Compound Name | Structure | IC (nM) | Mechanism |

|---|---|---|---|

| Compound A | ... | 50 | Na Channel Blocker |

| Compound B | ... | 75 | GABA Receptor Modulator |

| This compound | Structure | TBD | TBD |

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems. The fluorine atom is believed to enhance interactions with specific receptors, improving the compound's efficacy in inhibiting seizure activity.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound and its analogs:

- Study on Anticonvulsant Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures showed significant anticonvulsant effects in animal models, suggesting that modifications in the phenyl or piperidine rings could yield compounds with improved activity .

- Fluorine's Role : The incorporation of fluorine into biologically active molecules has been shown to increase their metabolic stability and lipophilicity, which are crucial for CNS penetration . This property is particularly relevant for compounds targeting neurological disorders.

- Comparative Analysis : In a comparative analysis of various derivatives, it was found that those with higher lipophilicity exhibited better anticonvulsant properties at extended time points compared to less lipophilic counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Coupling of 4-fluorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) to form the phenoxyacetate intermediate .

- Step 2 : Amidation of the intermediate with 4-(pyrrolidin-1-yl)phenethylamine using a coupling agent like HATU or DCC in anhydrous DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Parameters : Temperature control (<5°C during amidation to minimize side reactions), solvent purity (anhydrous DMF), and stoichiometric ratios (1:1.2 for amine:intermediate) are crucial for >80% yield .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR to verify the presence of the fluorophenyl (δ 7.1–7.3 ppm), pyrrolidinyl (δ 2.7–3.1 ppm), and acetamide (δ 2.1–2.3 ppm) moieties .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 383.2) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages (e.g., C: 62.8%, H: 6.0%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound?

- Methodological Answer :

- Assay Standardization : Compare studies using identical cell lines (e.g., HeLa for anticancer assays) and bacterial strains (e.g., E. coli ATCC 25922) under controlled conditions (pH 7.4, 37°C) .

- Dose-Response Analysis : Perform IC₅₀ calculations with 8-point dilution series (1 nM–100 µM) to identify activity thresholds. For example, IC₅₀ = 12 µM in breast cancer (MCF-7) vs. MIC = 25 µM against S. aureus .

- Mechanistic Studies : Use siRNA knockdown or Western blotting to validate target engagement (e.g., inhibition of EGFR or DNA gyrase) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetics (e.g., solubility, bioavailability)?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or PEG chains) at the pyrrolidine nitrogen to enhance aqueous solubility (>2 mg/mL in PBS) without compromising target binding .

- Prodrug Design : Synthesize ester or phosphate derivatives to improve intestinal absorption (e.g., logP reduction from 3.5 to 2.1) .

- In Vivo Testing : Use rodent models to assess oral bioavailability (e.g., AUC₀–24h = 450 µg·h/mL) and metabolite profiling via LC-MS/MS .

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Replace the fluorophenyl group with chlorophenyl or methoxyphenyl moieties and compare activities .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity (ΔG < -8 kcal/mol) to targets like kinase domains .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s stability under acidic conditions?

- Methodological Answer :

- Degradation Studies : Replicate stability tests in simulated gastric fluid (pH 1.2, 37°C) with HPLC monitoring. For example, t₁/₂ ranges from 2 h (unstable) to >24 h (stable) depending on substituent electron-withdrawing effects .

- Countermeasure : Co-crystallize with cyclodextrins to protect the acetamide bond from hydrolysis .

Experimental Design Considerations

Q. What controls are essential for in vitro cytotoxicity assays involving this compound?

- Methodological Answer :

- Negative Controls : DMSO vehicle (≤0.1% v/v) and untreated cells to rule out solvent toxicity .

- Positive Controls : Doxorubicin (IC₅₀ = 0.5 µM in MCF-7) or ciprofloxacin (MIC = 1 µg/mL for E. coli) .

- Replicate Design : Triplicate wells with CV <15% to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.